

## Synthesis from N-Silver Succinimide and Iodine

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Compound of Interest		
Compound Name:	N-lodosuccinimide	
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One of the earliest and most cited methods for preparing **N-lodosuccinimide** involves the reaction of N-silver succinimide with iodine. This method, notably detailed in Organic Syntheses, has been refined over time to improve yield and safety.

### **Quantitative Data**



Parameter	Value	Reference
Reactants		
N-Silver Succinimide	18 g (0.087 mole)	[1]
lodine	20 g (0.079 mole)	[1]
Solvent		
Dioxane (dried)	90 ml	[1]
Carbon Tetrachloride	200 ml + 25 ml (wash)	[1]
Reaction Conditions		
Shaking	Several minutes initially, then occasionally for 1 hour	[1]
Heating	50°C for 5 minutes	
Chilling	-8°C to -20°C overnight	
Product		_
Yield	14.3–15.1 g (81–85%)	_
Melting Point	193–199°C (with decomposition)	
Recrystallized M.P.	195–200°C	_
Pure Compound M.P.	200-201°C	_

### **Experimental Protocol**

The following procedure is adapted from the method of Djerassi and Lenk, with dioxane used as the reaction medium to achieve a better yield and avoid the formation of lachrymatory byproducts.

Preparation of N-Silver Succinimide:

• A solution of 64 g (1.6 moles) of sodium hydroxide in 300 ml of water is added rapidly and dropwise to a stirred solution of 249 g (1.47 moles) of silver nitrate in 700 ml of water at room



temperature to form silver oxide.

- The silver oxide is separated on a Büchner funnel and washed with water.
- The moist oxide is added in one portion to a boiling solution of 133 g (1.34 moles) of succinimide in 4 liters of water. The reaction vessel should be wrapped in aluminum foil to exclude light.
- After 45 minutes, the suspension is filtered through a heated Büchner funnel into a filter flask also wrapped in foil.
- The filtrate is allowed to stand at room temperature overnight, during which N-silver succinimide crystallizes.
- The N-silver succinimide is collected on a Büchner funnel, dried under suction, and ground to a powder. It is then dried in a vacuum oven for 1 hour at 110°C and stored in a brown bottle.

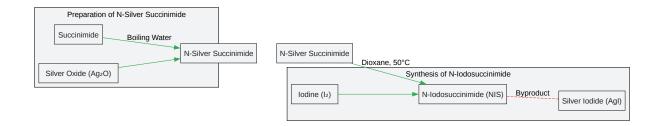
#### Synthesis of N-lodosuccinimide:

- In a wide-mouthed, screw-cap brown bottle of 150–200 ml capacity, place 20 g (0.079 mole)
  of iodine and 90 ml of dried dioxane. Most of the iodine will dissolve.
- Add 18 g (0.087 mole) of thoroughly dried N-silver succinimide and shake the bottle vigorously for several minutes.
- Continue to shake the mixture occasionally over the course of an hour.
- Warm the mixture in a water bath at 50°C for 5 minutes.
- Filter the hot mixture through a Büchner funnel into a 500-ml filter flask that is well-wrapped with black paper or aluminum foil. Wash the collected silver iodide with a 10-ml portion of warm dioxane.
- Add 200 ml of carbon tetrachloride to the combined filtrates in the filter flask and chill the solution overnight at -8°C to -20°C. N-lodosuccinimide will separate as colorless crystals.



• Collect the crystals on a Büchner funnel with minimal exposure to light, wash with 25 ml of carbon tetrachloride, and dry with suction. After drying overnight in the dark at 25°C (1 mm), the **N-iodosuccinimide** weighs 14.3–15.1 g (81–85% yield).

### **Synthesis Pathway**



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Caption: Synthesis of NIS from N-Silver Succinimide.

# Synthesis from N-Chlorosuccinimide and Sodium Iodide

A more modern and convenient approach involves the halogen exchange reaction between N-chlorosuccinimide (NCS) and an iodide salt, such as sodium iodide (NaI). This method avoids the use of silver salts, making it more economical.

#### **Quantitative Data**



Parameter	Value	Referer
Reactants		
N-Chlorosuccinimide (NCS)	1.34 g (10 mmol)	
Sodium Iodide (NaI)	2.25 g (10 mmol)	_
Solvent		
Acetone	50 ml (2 x 25 ml)	
Diethyl Ether	Several 15 ml portions (wash)	_
Reaction Conditions		_
Stirring	15 minutes at room temperature	
Product		_
Yield	2.115 g (94%)	_
Melting Point	196–198°C	

### **Experimental Protocol**

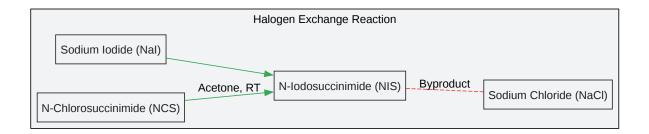
The following procedure is based on the work of Chaikovskii et al., with some modifications.

- Individually dissolve 1.34 g (10 mmol) of N-chlorosuccinimide in 25 ml of acetone and 2.25 g (10 mmol) of sodium iodide in 25 ml of acetone.
- Mix the two solutions in a 100 ml round-bottomed flask equipped with a magnetic stirring bar.
- Stir the mixture for 15 minutes. During this time, sodium chloride will precipitate.
- Filter the reaction mixture to remove the precipitated sodium chloride.
- Concentrate the filtrate under reduced pressure.
- To remove any residual iodine from the crude product, wash the solid several times with 15 ml portions of diethyl ether until a bright yellow powder is obtained.



 The resulting N-lodosuccinimide (2.115 g, 94% yield) can be used without further purification.

### **Synthesis Pathway**



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Caption: Synthesis of NIS via Halogen Exchange.

#### **Other Historical Synthetic Methods**

Several other methods for the synthesis of **N-lodosuccinimide** have been reported, offering alternative routes with varying advantages.

## From N-Chlorosuccinimide and Potassium Iodide in Acetic Acid

This method utilizes potassium iodide as the iodine source in an acidic medium.

 Protocol: To a 3L reaction flask, add 1128g of anhydrous acetic acid and 200g (1.50 mol) of N-chlorosuccinimide. Add 249g (1.50 mol) of potassium iodide in batches and stir the mixture at 40°C for 2 hours to obtain N-lodosuccinimide.

## From Succinimide, [bis(acetoxy)iodo]benzene, and lodine

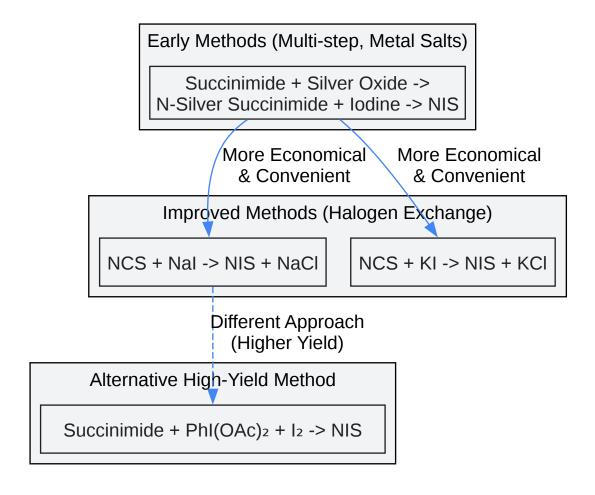
A high-yield synthesis using a hypervalent iodine reagent.



Protocol: A mixture of 1.0 g (10.1 mmol) of succinimide, 1.95 g (6.06 mmol) of [bis(acetoxy)iodo]benzene (PhI(OAc)<sub>2</sub>), 1.67 g (6.57 mmol) of iodine, and 20 ml of benzene is stirred for 15 hours at room temperature and then for 1 hour at 0 to 5°C. The precipitated solid is filtered, washed with cold benzene, and dried in vacuo to give 2.2 g (99%) of N-iodosuccinimide.

#### **Logical Relationship of Synthetic Strategies**

The historical synthesis of **N-lodosuccinimide** has evolved from multi-step processes involving heavy metal salts to more direct and efficient halogen exchange reactions.



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Caption: Evolution of NIS Synthetic Strategies.

This guide provides a foundational understanding of the key historical methods for synthesizing **N-lodosuccinimide**. For contemporary applications, researchers should consult the latest



literature for further refinements and novel synthetic approaches that may offer enhanced safety, scalability, and sustainability.

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#### References

- 1. Organic Syntheses Procedure [orgsyn.org]
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  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140639#historical-synthesis-of-n-iodosuccinimide]

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